N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide
Description
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide is a pyrimidine-based sulfonamide derivative characterized by a 6-methylpyrimidine core substituted with an ethylamino group at position 4 and a thiophene-2-sulfonamide moiety linked via an ethylenediamine bridge. The compound’s synthesis likely involves alkylation of thiopyrimidines with sulfonamide-bearing electrophiles, a method analogous to those reported for related pyrimidine derivatives .
Properties
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S2/c1-3-14-11-9-10(2)17-13(18-11)15-6-7-16-22(19,20)12-5-4-8-21-12/h4-5,8-9,16H,3,6-7H2,1-2H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWLLQSZLGIHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting ethylamine with 2-chloro-4,6-dimethylpyrimidine under basic conditions.
Introduction of the Thiophene Sulfonamide Moiety: The thiophene-2-sulfonamide group is introduced by reacting the pyrimidine derivative with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the intermediate with 2-aminoethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the pyrimidine or thiophene rings.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating glaucoma, epilepsy, and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The inhibition occurs through the binding of the sulfonamide group to the zinc ion at the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound shares structural motifs with several kinase inhibitors, antimicrobial agents, and sulfonamide derivatives. Below is a detailed comparison:
Structural Analogues
Pharmacokinetic and Binding Profile
- Kinase Inhibition: BMS-354825 () demonstrates nanomolar IC₅₀ values against Src/Abl kinases, attributed to its thiazole-carboxamide motif.
- Antimicrobial Activity : The trifluoromethyl-substituted analog () shows enhanced membrane permeability due to lipophilic groups, whereas the target compound’s ethylenediamine linker may improve solubility but reduce cellular uptake .
- Sulfonamide Interactions : Compounds like 923113-41-1 () highlight the role of fluorinated sulfonamides in enhancing metabolic stability. The thiophene-sulfonamide in the target compound may confer similar stability but with distinct electronic effects .
Biological Activity
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its intricate structure, includes multiple functional groups such as sulfonamide, pyrimidine, and thiophene moieties. The biological activity of this compound is primarily linked to its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C₁₉H₂₅N₉O₂S
- Molecular Weight : 411.5 g/mol
- CAS Number : 1421509-70-7
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Dihydropteroate Synthase : This compound acts as a dihydropteroate synthase inhibitor, disrupting the biosynthesis of folic acid in bacteria, which is essential for their growth and replication .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and certain gram-negative bacteria . Its ability to inhibit key enzymes involved in microbial DNA replication and cell wall synthesis contributes to its effectiveness.
- Anti-inflammatory Properties : Research indicates that this compound may inhibit specific kinases involved in inflammatory pathways, reducing the levels of pro-inflammatory cytokines such as IL-1 and TNF-alpha .
Antimicrobial Evaluation
A study evaluating various thienopyrimidine-sulfonamide hybrids found that compounds similar to this compound exhibited notable antibacterial activity. The minimum inhibitory concentrations (MICs) were determined for several strains:
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 32 | Mild |
| Klebsiella pneumoniae | >64 | No activity |
The results indicated that while the compound was effective against gram-positive bacteria, its efficacy against gram-negative strains was limited .
Anticancer Studies
The anticancer potential of this compound has been explored in various in vitro studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in Antimicrobial Agents and Chemotherapy reported that a derivative of this compound exhibited enhanced antibacterial properties compared to traditional sulfonamides. The compound was effective against resistant strains of Staphylococcus aureus, suggesting its potential use in treating infections caused by multi-drug resistant bacteria . -
Case Study on Anti-inflammatory Effects :
In preclinical trials, the compound demonstrated a significant reduction in inflammation markers in animal models of rheumatoid arthritis. The treatment led to decreased joint swelling and improved mobility, indicating its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
